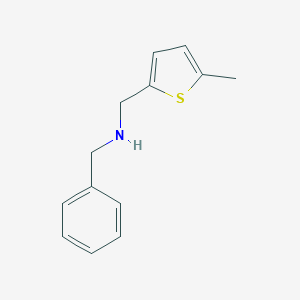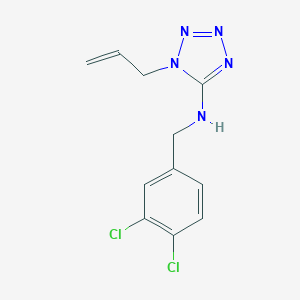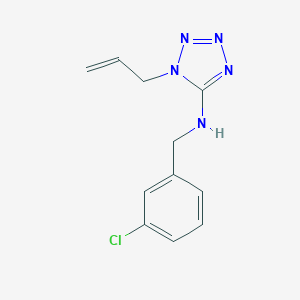![molecular formula C15H23ClN2O2 B275557 [(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B275557.png)
[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is an organic compound that belongs to the class of benzylamines. This compound features a benzyl group substituted with a chlorine atom and an ethoxy group, as well as a morpholinoethyl group. Its unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzyl chloride and 2-morpholinoethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-4-ethoxybenzyl chloride is added dropwise to a solution of 2-morpholinoethylamine and triethylamine in the chosen solvent. The mixture is then heated under reflux for several hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate solvent. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of industrial-grade solvents and reagents, along with rigorous quality control measures, ensures the compound’s purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
N-(3-chloro-4-ethoxybenzyl)-N-
Propiedades
Fórmula molecular |
C15H23ClN2O2 |
|---|---|
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
Clave InChI |
AJHJQSGICDEJEN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)

![N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275488.png)

![N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275490.png)
![1-(PROP-2-EN-1-YL)-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275491.png)
![1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275492.png)
![N-[(3-BROMOPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275494.png)
![N-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275495.png)
![N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275496.png)
